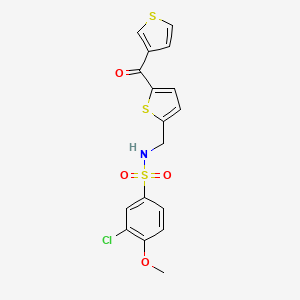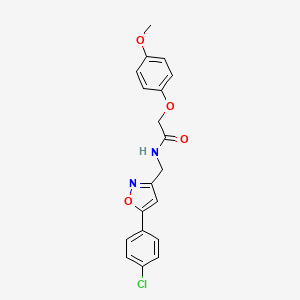
N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Carbon−Sulfur Bond Formation
The development of a new variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of a former antiasthma drug candidate highlights the significance of palladium-catalyzed reactions. This methodology provides an efficient approach for thioaryl halide cross-coupling, demonstrating an example of its application in synthesizing tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, a key intermediate for clinical supplies (T. Norris & K. Leeman, 2008).
Synthesis and Characterization of Research Chemicals
Research on the synthesis and characterization of novel compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), has been conducted. This work demonstrates the complexity of identifying and characterizing research chemicals, including differentiation from regioisomers and the detection of by-products, which are crucial for ensuring the purity and identity of synthesized compounds (Gavin McLaughlin et al., 2016).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of tetrazolyl pyrazole amides presents a rapid and efficient method for creating compounds with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. This approach reduces the reaction time compared to traditional heating methods, highlighting the benefits of microwave irradiation in organic synthesis (Jun Hu et al., 2011).
Synthesis of Fluorinated Pyrazoles
The synthesis of 3-amino-4-fluoropyrazoles explores the utility of fluorinated pyrazoles as building blocks in medicinal chemistry. The developed strategy involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines, showcasing the importance of fluorinated compounds in drug development (Riccardo Surmont et al., 2011).
Design of Fluorescent Probes
The design and synthesis of pyrene-conjugated hairpin Py-Im polyamides for use as fluorescent DNA-binding probes demonstrate the intersection of chemistry and biology. These compounds exhibit increased emission upon binding to specific DNA sequences, offering tools for biological imaging and studying DNA interactions (T. Vaijayanthi et al., 2013).
Propiedades
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-17-21(15-26-27(17)20-5-3-2-4-6-20)22(28)25-16-23(11-13-29-14-12-23)18-7-9-19(24)10-8-18/h2-10,15H,11-14,16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHISGSNPFAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)
![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2391547.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)
